14-Hydroxymethylcholest-6-en-3-ol
Description
14-Hydroxymethylcholest-6-en-3-ol is a steroidal compound characterized by a cholestane backbone with a hydroxymethyl group (-CH2OH) at position C14, a hydroxyl group (-OH) at C3, and a double bond at the Δ6 position. This structural configuration distinguishes it from other cholestane derivatives, as the hydroxymethyl group at C14 introduces unique steric and electronic properties.
Properties
CAS No. |
68206-55-3 |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,5R,8R,9S,10S,13R,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h9-10,19-25,29-30H,6-8,11-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28?/m1/s1 |
InChI Key |
FMFMWXWMFAWXSZ-OJPWOUKTSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3[C@H]2C=C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2C=CC4C3(CCC(C4)O)C)C)CO |
Synonyms |
14 alpha-hydroxymethyl-5 alpha-cholest-6-en-3 beta-ol 14-hydroxymethylcholest-6-en-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The following table summarizes key structural differences between 14-Hydroxymethylcholest-6-en-3-ol and related compounds derived from the evidence:
Key Observations:
Functional Group Positioning: The C14 hydroxymethyl group in the target compound is rare among steroidal analogs, which often feature hydroxyls or ketones at positions like C3, C6, or C24 .
Polarity and Reactivity: The diol 14-hydroxymethylcholest-6-ene-3,15-diol (CAS 75039-74-6) exhibits higher polarity due to dual hydroxyls at C3 and C15, which may enhance solubility in polar solvents compared to the mono-ol target compound. The C3 ketone in (6β)-6-Hydroxycholest-4-en-3-one reduces hydrogen-bonding capacity relative to the hydroxyl group in the target compound, likely affecting receptor binding.
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